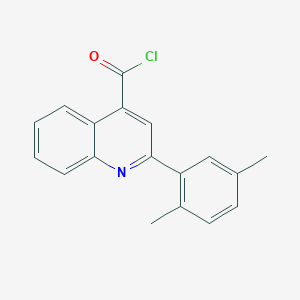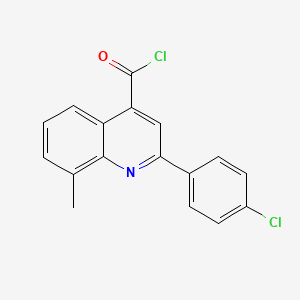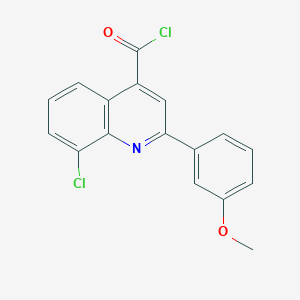
8-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride
Vue d'ensemble
Description
“8-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride” is a compound used for proteomics research . It has a molecular formula of C17H11Cl2NO2 and a molecular weight of 332.19 .
Synthesis Analysis
Quinoline, the core structure of this compound, has versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold. Classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “8-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride” comprises a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . It also contains a methoxyphenyl group and a carbonyl chloride group .Physical And Chemical Properties Analysis
The compound “8-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride” has a molecular formula of C17H11Cl2NO2 and a molecular weight of 332.19 . Other physical and chemical properties are not explicitly mentioned in the search results.Applications De Recherche Scientifique
Antiparasitic Activities
Quinoline derivatives have been identified for their significant antiparasitic activities. A study on the antiparasitic activities of individual enantiomers of an 8-aminoquinoline compound demonstrated efficacy against murine models of Plasmodium berghei, Pneumocystis carinii, and Leishmania donovani infections, with reduced hematotoxicity in dogs, indicating the potential for therapeutic applications in treating parasitic infections (Nanayakkara et al., 2008).
Inhibition of Enzymatic Activity
Quinoline derivatives have been shown to inhibit the activity of specific enzymes. For instance, aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties have been synthesized and evaluated as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. These inhibitors demonstrated efficient inhibition, especially against carbonic anhydrase II, suggesting potential applications in treating conditions like glaucoma (Borrás et al., 1999).
Gastric H+/K+-ATPase Inhibition
Research on 4-(phenylamino)quinoline-3-carboxamides has shown that these compounds possess antisecretory activity against histamine-induced gastric acid secretion in rats, indicating their potential as antiulcer agents. The study identified specific derivatives with potent inhibitory activity on gastric H+/K+-ATPase, suggesting their use in developing new treatments for peptic ulcer disease (Uchida et al., 1995).
Neuroprotective Effects
Quinoline esters have been explored for their neuroprotective effects. A study on the neuroprotective profile of novel Src kinase inhibitors, which are quinoline derivatives, in rodent models of cerebral ischemia demonstrated their efficacy in reducing brain infarction and protecting against neurological impairments. This suggests the potential of quinoline derivatives in treating ischemic conditions and possibly other neurodegenerative disorders (Liang et al., 2009).
Antioxidant Properties
The antioxidant activity of quinoline compounds has been investigated, with studies showing their effectiveness against oxidative stress. For example, the organoselenium group in 7-chloro-4-phenylselenyl-quinoline was critical for its antioxidant effect against oxidative stress induced in the brains of mice, highlighting the importance of specific functional groups in enhancing the antioxidant properties of quinoline derivatives (Vogt et al., 2018).
Propriétés
IUPAC Name |
8-chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-22-11-5-2-4-10(8-11)15-9-13(17(19)21)12-6-3-7-14(18)16(12)20-15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDDKVCCWRLIOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





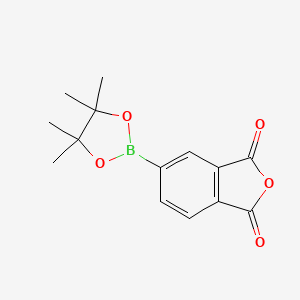
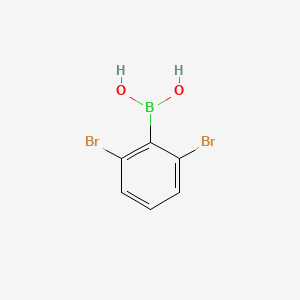

![methyl 7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1420531.png)
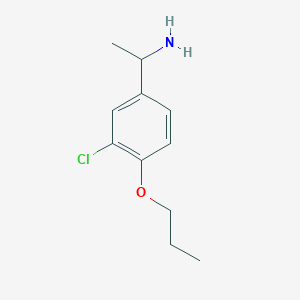


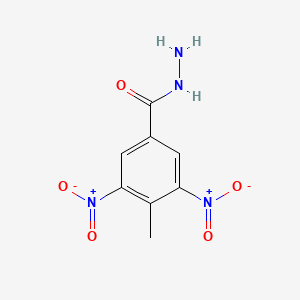
![Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate](/img/structure/B1420540.png)
